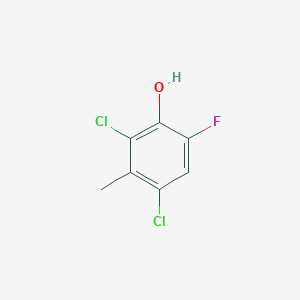

2,4-Dichloro-6-fluoro-3-methylphenol

CAS No.: 2344680-94-8

Cat. No.: VC7289991

Molecular Formula: C7H5Cl2FO

Molecular Weight: 195.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2344680-94-8 |

|---|---|

| Molecular Formula | C7H5Cl2FO |

| Molecular Weight | 195.01 |

| IUPAC Name | 2,4-dichloro-6-fluoro-3-methylphenol |

| Standard InChI | InChI=1S/C7H5Cl2FO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,1H3 |

| Standard InChI Key | DCZCTRWNAPRXHO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C(=C1Cl)O)F)Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2,4-dichloro-6-fluoro-3-methylphenol is C₇H₅Cl₂FO, with a molecular weight of 207.02 g/mol (calculated based on atomic masses). The compound features a phenolic ring substituted at the 2-, 4-, and 6-positions with chlorine, fluorine, and a methyl group, respectively. This substitution pattern creates a sterically hindered environment, which influences its reactivity and intermolecular interactions.

The presence of electron-withdrawing groups (chlorine and fluorine) enhances the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The pKa value is estimated to be approximately 6.8–7.2, similar to other polychlorinated phenols . The methyl group at the 3-position introduces steric effects that may reduce rotational freedom and affect crystal packing, as observed in structurally related compounds like 6-amino-2,4-dichloro-3-methylphenol (CAS 40677-44-9), which crystallizes in a monoclinic system with a density of 1.473 g/cm³ .

Synthetic Pathways and Optimization

Halogenation Strategies

The synthesis of 2,4-dichloro-6-fluoro-3-methylphenol likely involves sequential halogenation and methylation steps. A plausible route begins with the selective chlorination of 3-methylphenol using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, yielding 2,4-dichloro-3-methylphenol . Subsequent fluorination at the 6-position could employ hydrogen fluoride (HF) or diazotization followed by Schiemann reaction, though the latter requires careful temperature control to avoid side reactions.

In a related synthesis, 2,4-dichloro-6-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenol was prepared by refluxing a methanolic solution of 2-hydroxy-5-nitroaniline with 2,4-dichloro-6-formylphenol . This method highlights the utility of Schiff base formation in stabilizing reactive intermediates, a strategy that could be adapted for introducing fluorine via nucleophilic aromatic substitution.

Purification and Characterization

Purification of the final product typically involves recrystallization from methanol or ethanol, as demonstrated in the isolation of 6-amino-2,4-dichloro-3-methylphenol . Characterization by nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3–2.5 ppm), and hydroxyl proton (δ 5.0–5.5 ppm). Mass spectrometry would confirm the molecular ion peak at m/z 207 (M⁺).

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound is expected to exhibit a melting point range of 50–55°C and a boiling point near 290–300°C, extrapolated from analogs like 6-amino-2,4-dichloro-3-methylphenol (melting point: 52–53°C, boiling point: 296.3°C) . Its flash point is estimated at 130–135°C, consistent with chlorinated phenols’ flammability profiles .

Solubility and Partitioning

Polarity and solubility are influenced by halogen substituents. The compound is likely sparingly soluble in water (<0.1 g/L at 25°C) but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. The octanol-water partition coefficient (LogP) is projected to be 3.1–3.3, indicating moderate lipophilicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume